molecular formula C29H28N2O5S B298032 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Número de catálogo B298032
Peso molecular: 516.6 g/mol
Clave InChI: ZDOKEXZGVDCHQG-PZYXYUMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a thiazolidinone derivative with a benzodioxol moiety, which makes it a promising candidate for various biological and pharmacological studies.

Mecanismo De Acción

The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, aldose reductase, and acetylcholinesterase. This molecule has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress. The precise mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further elucidated through in vitro and in vivo studies.
Biochemical and Physiological Effects:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic rats by inhibiting aldose reductase activity. This molecule has also been reported to exhibit antioxidant activity by reducing the levels of reactive oxygen species and lipid peroxidation. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This molecule has also been reported to exhibit low toxicity in vitro and in vivo studies. However, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and biological effects are not fully understood. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a highly lipophilic molecule, which may affect its solubility and bioavailability.

Direcciones Futuras

There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this molecule. Second, in vivo studies are needed to evaluate the efficacy and safety of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in animal models. Third, the structure-activity relationship of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further explored to design new derivatives with improved pharmacological properties. Fourth, the potential of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a therapeutic agent for neurodegenerative disorders needs to be further investigated. Finally, the development of new synthetic routes for (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may lead to the production of this molecule on a larger scale.
Conclusion:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of this molecule as a therapeutic agent for various diseases.

Métodos De Síntesis

The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation reaction between 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde and 2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the final product. This method has been reported in several research papers and can be optimized for large-scale production.

Aplicaciones Científicas De Investigación

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential in various scientific research applications. It has been reported to exhibit antitumor, antidiabetic, and anti-inflammatory activities. This molecule has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The unique structure of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one makes it a promising candidate for designing new drugs with improved efficacy and reduced toxicity.

Propiedades

Nombre del producto

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Fórmula molecular

C29H28N2O5S

Peso molecular

516.6 g/mol

Nombre IUPAC

(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H28N2O5S/c1-4-19-6-10-22(11-7-19)30-29-31(3)28(32)27(37-29)16-20-8-12-23(25(14-20)33-5-2)34-17-21-9-13-24-26(15-21)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29?

Clave InChI

ZDOKEXZGVDCHQG-PZYXYUMTSA-N

SMILES isomérico

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

SMILES canónico

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.